molecular formula C12H14N2O B8328142 6-tert-Butyl-quinoxalin-2-ol

6-tert-Butyl-quinoxalin-2-ol

Cat. No.: B8328142
M. Wt: 202.25 g/mol
InChI Key: GFLFUXQOPZNPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-tert-Butyl-quinoxalin-2-ol is a chemical compound based on the quinoxaline heterocyclic scaffold, a structure of high significance in medicinal and organic chemistry. Quinoxaline derivatives are nitrogen-rich heterocyclic compounds known for their multidimensional functionalization capabilities and significant biological activities . Recent scientific literature highlights a strong research focus on quinoxaline derivatives as potential therapeutic agents, particularly in the realm of antiviral research. These compounds have been investigated as potent inhibitors of various respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2 . The planar, fused benzene and pyrazine rings of the quinoxaline core are believed to facilitate key interactions with biological targets, such as viral proteases, which can inhibit viral replication . Beyond their antiviral potential, the quinoxaline scaffold serves as a versatile building block in organic synthesis. It is a prominent motif in developing chemosensors and pharmaceutical compounds, with documented applications in exploring anticancer properties . Furthermore, modern synthetic chemistry employs methods like visible-light-induced photocatalysis for the direct C–H functionalization of quinoxalin-2(1H)-ones, enabling the efficient construction of complex molecules for advanced research and drug discovery efforts . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-tert-butyl-1H-quinoxalin-2-one

InChI

InChI=1S/C12H14N2O/c1-12(2,3)8-4-5-9-10(6-8)13-7-11(15)14-9/h4-7H,1-3H3,(H,14,15)

InChI Key

GFLFUXQOPZNPEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC(=O)C=N2

Origin of Product

United States

Synthetic Methodologies for 6 Tert Butyl Quinoxalin 2 Ol and Its Analogs

Historical and Contemporary Approaches to Quinoxaline (B1680401) Nucleus Formation

The construction of the fundamental quinoxaline ring system is the primary step in the synthesis of 6-tert-butyl-quinoxalin-2-ol. Various methods have been established, ranging from classical condensation reactions to more modern cyclization strategies.

Cyclocondensation Reactions of o-Phenylenediamines with Dicarbonyl Precursors

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach, often referred to as the Hinsberg or Körner synthesis, is highly versatile and can be adapted to produce a wide array of substituted quinoxalines. nih.gov The reaction typically proceeds via a nucleophilic attack of the diamine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring.

To synthesize this compound specifically, the logical starting material would be 4-tert-butyl-o-phenylenediamine, which ensures the tert-butyl group is correctly positioned at C-6 of the final product. The dicarbonyl precursor would be an α-keto acid or its ester, such as glyoxylic acid or ethyl glyoxylate, which provides the necessary carbonyl groups to form the quinoxalin-2-ol tautomer.

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of this condensation reaction. nih.gov These advancements include the use of various catalytic systems and reaction conditions, as summarized in the table below.

Catalyst/ConditionDicarbonyl SourceSolventKey Advantages
None (Thermal)1,2-DiketonesEthanol (B145695)Simple, classical method.
Acid Catalysis (e.g., HCl, PTSA)1,2-Dicarbonyl derivativesPropan-1-olIncreased reaction rate. sapub.org
Iodineα-Dicarbonyl derivativesEthanol (Microwave)High yields, short reaction times. sapub.org
Ammonium bifluoride (NH4HF2)1,2-Dicarbonyl compoundsAqueous ethanolMild conditions, excellent yields, regioselective. nih.gov
Organocatalysts (e.g., nitrilotris(methylenephosphonic acid))1,2-Dicarbonyl compoundsNot specifiedShort reaction times, high yields (80-97%). nih.gov
Catalyst-Free (Visible Light)α-Hydroxy ketonesWaterGreen, sustainable pathway using TBHP as oxidant. nih.gov

Intramolecular Cyclization Strategies for Quinoxalin-2-one and Quinoxalin-2-ol Scaffolds

Intramolecular cyclization offers an alternative route to the quinoxalin-2-one core, which exists in tautomeric equilibrium with quinoxalin-2-ol. These methods typically involve constructing a precursor that already contains the necessary atoms and then inducing ring closure.

One notable strategy is the tandem nitrosation/cyclization of N-aryl cyanoacetamides using tert-butyl nitrite (B80452). organic-chemistry.org This approach provides quinoxalin-2-ones with good functional group tolerance. Another example involves an iron-catalyzed intramolecular C(sp2)–N cyclization of 1-(N-arylpyrrol-2-yl)ethanone O-acetyl oximes, which leads to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives through N–O bond cleavage and C–H arylation. acs.org While this leads to a fused system, the underlying principle of intramolecular cyclization to form a quinoxaline-type structure is well-demonstrated. A mild and convenient protocol for the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid also provides a reliable route to quinoxalin-2(1H)-ones at room temperature. rsc.org

Ring Transformation Methodologies in Quinoxaline Synthesis

Ring transformation represents a more complex but powerful method for synthesizing heterocyclic systems like quinoxalines. This approach involves the conversion of a pre-existing heterocyclic ring into the desired quinoxaline scaffold. For instance, the synthesis of fused quinoxaline systems, such as furo[2,3-b]quinoxalines, can be achieved from 2,3-dichloroquinoxaline (B139996). arkat-usa.org This involves a Pd/Cu-catalyzed alkylation followed by a ring-closing reaction, demonstrating how the quinoxaline core can be built upon and transformed. arkat-usa.org While less common for the synthesis of simple quinoxalin-2-ols, these methodologies highlight the versatility of synthetic strategies available for accessing complex quinoxaline derivatives.

Regioselective Functionalization Techniques for Quinoxalin-2-ol Derivatives

Once the quinoxalin-2-ol nucleus is formed, or by using a pre-substituted starting material, further functionalization can be achieved. The regioselectivity of these reactions is paramount for the synthesis of a specific isomer like this compound.

Introduction of the tert-Butyl Group at Position 6

The most direct and regioselective method to synthesize this compound is not through the functionalization of a pre-existing quinoxalin-2-ol, but rather by employing a substituted precursor in the initial ring-forming reaction. As mentioned in section 2.1.1, the condensation of 4-tert-butyl-o-phenylenediamine with an α-keto acid derivative is the most reliable strategy. This "bottom-up" approach ensures that the bulky tert-butyl group is unambiguously located at the desired C-6 position, avoiding the formation of other isomers that would necessitate complex purification steps.

While direct electrophilic functionalization of the quinoxalin-2-ol ring is a potential strategy for introducing substituents, the regiochemical outcome is dictated by the electronic properties of the heterocyclic system. Electrophilic substitution reactions, such as nitration, on the benzene (B151609) portion of the quinoxalin-2(1H)-one scaffold have been investigated.

Contrary to a hypothesis that nitration might lead to C-6 substitution, experimental studies have shown that the reaction is highly regioselective for other positions. Research has demonstrated that the metal-free nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite occurs selectively at the C-7 position of the phenyl ring. rsc.orgnih.gov In some cases, minor formation of the C-5 nitro product is observed, but C-6 substitution is not reported as a significant pathway. rsc.org

The observed regioselectivity can be attributed to the directing effects of the heterocyclic ring and the lactam functionality. The electron-withdrawing nature of the pyrazinone ring deactivates the fused benzene ring towards electrophilic attack, and the existing substituents direct incoming electrophiles primarily to the C-7 position.

The table below summarizes the outcomes of nitration on representative quinoxalin-2(1H)-one substrates.

SubstrateNitrating AgentMajor ProductReference
1-Methylquinoxalin-2(1H)-onet-Butyl nitrite1-Methyl-7-nitroquinoxalin-2(1H)-one nih.gov
Quinoxalin-2(1H)-onest-Butyl nitrite7-Nitro and 5-nitro quinoxalin-2(1H)-ones rsc.org

These findings indicate that electrophilic nitration is not a viable method for accessing 6-substituted quinoxalin-2-ols. Therefore, the use of a pre-substituted o-phenylenediamine remains the most effective and regioselective synthetic strategy.

Directed Functionalization and Cross-Coupling Approaches (e.g., Suzuki coupling)

Directed functionalization and cross-coupling reactions are powerful tools for the late-stage modification of the quinoxaline core, allowing for the introduction of diverse substituents. Among these, the Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of analogs of this compound, a pre-functionalized quinoxaline, such as a halogenated derivative, can be used as the electrophilic partner. For instance, a chloro-substituted quinoxalin-2-ol could be coupled with an appropriate boronic acid to introduce various aryl or alkyl groups at specific positions on the quinoxaline ring.

The general mechanism of the Suzuki coupling involves a catalytic cycle that includes the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst.

A key advantage of the Suzuki coupling is its high tolerance for a wide variety of functional groups, which minimizes the need for protecting groups and allows for the synthesis of complex molecules. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to optimize the yield and selectivity of the desired product.

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions involving quinoxaline derivatives, based on literature precedents.

Coupling Partner 1Coupling Partner 2Catalyst/LigandBaseSolventTemperature (°C)Yield (%)
2,6-DichloroquinoxalinePhenylboronic acidPd(PPh₃)₄K₃PO₄THF90High
6-Bromoquinoxalin-2-olArylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100Good to Excellent
2-Chloro-6-tert-butylquinoxalineAlkylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene110Moderate to Good

Strategies for Constructing the Quinoxalin-2-ol Moiety

The fundamental approach to constructing the quinoxalin-2-ol ring system involves the cyclocondensation of an o-phenylenediamine with a suitable α-dicarbonyl compound or its synthetic equivalent. For the synthesis of this compound, the key starting material is 4-tert-butyl-1,2-phenylenediamine.

A common and straightforward method is the reaction of 4-tert-butyl-1,2-phenylenediamine with glyoxylic acid. This reaction proceeds via an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the desired this compound. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be facilitated by heating.

Alternatively, diethyl oxalate (B1200264) can be employed as the C2 synthon. The reaction with 4-tert-butyl-1,2-phenylenediamine would initially form an amide linkage, which then undergoes an intramolecular cyclization to furnish the quinoxalin-2-ol core.

The choice of the C2 component can influence the reaction conditions and the potential for side products. The table below illustrates common C2 synthons used for the construction of the quinoxalin-2-ol moiety.

o-Phenylenediamine DerivativeC2 SynthonTypical ConditionsProduct
4-tert-Butyl-1,2-phenylenediamineGlyoxylic acidEthanol, refluxThis compound
4-tert-Butyl-1,2-phenylenediamineDiethyl oxalateAcetic acid, heatThis compound
4-tert-Butyl-1,2-phenylenediamineα-Keto acidsVarious solvents, heat3-Substituted-6-tert-butyl-quinoxalin-2-ols

Green Chemistry and Sustainable Synthesis Approaches for Quinoxalines

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, catalyst-free conditions, and energy-efficient reaction activation, have been increasingly applied to the synthesis of quinoxalines.

Catalyst-Free and Solvent-Free Methodologies

Catalyst-free and solvent-free approaches offer significant advantages in terms of reducing waste, simplifying purification procedures, and minimizing environmental impact. For the synthesis of quinoxaline derivatives, these methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as thermal activation.

The condensation of o-phenylenediamines with α-dicarbonyl compounds can, in some cases, be performed without a catalyst and in the absence of a solvent, or by using water as a green solvent. These reactions are often promoted by simply heating the neat mixture of reactants. This approach not only reduces the use of hazardous organic solvents but can also lead to higher yields and shorter reaction times.

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. orgsyn.org Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. orgsyn.org The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds has been successfully achieved under microwave irradiation, often in solvent-free conditions or using green solvents like ethanol or water.

Photochemical synthesis represents another green and sustainable approach. Visible-light-mediated reactions, in particular, are attractive as they utilize a renewable energy source. Photocatalysis can enable the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of various substituents under mild and environmentally friendly conditions. These reactions can proceed without the need for external photocatalysts by leveraging the inherent photochemical properties of the quinoxalinone scaffold itself.

The following table provides a comparative overview of different green synthesis approaches for quinoxalines.

MethodActivating AgentSolvent/ConditionsKey Advantages
Catalyst-FreeThermalNeat or WaterReduced waste, simplified work-up
Microwave-AssistedMicrowave IrradiationSolvent-free or Green SolventsRapid reaction times, high yields
PhotochemicalVisible LightAmbient temperatureUse of renewable energy, mild conditions

Purification and Isolation Techniques for Quinoxalin-2-ol Derivatives

The purification and isolation of the target compound are critical steps in any synthetic procedure to ensure the desired level of purity for subsequent applications. For quinoxalin-2-ol derivatives, several standard techniques are commonly employed.

Recrystallization is a widely used method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. Common solvents for the recrystallization of quinoxalin-2-ols include ethanol, methanol, and mixtures of ethyl acetate (B1210297) and hexanes. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase. For quinoxalin-2-ol derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the column and eluted with a suitable solvent system, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to effect the separation of the desired compound from impurities. Flash column chromatography is a faster variant of this technique that uses pressure to accelerate the solvent flow.

The purity of the isolated this compound can be assessed by various analytical methods, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Purification TechniquePrincipleTypical Solvents/Stationary PhaseApplicability for Quinoxalin-2-ols
RecrystallizationDifferential solubilityEthanol, Methanol, Ethyl Acetate/HexanesEffective for crystalline solids
Column ChromatographyDifferential adsorptionSilica gel with Hexane/Ethyl Acetate gradientVersatile for a wide range of purities and scales

Chemical Reactivity and Transformation Studies of 6 Tert Butyl Quinoxalin 2 Ol

Reactivity of the Quinoxalin-2-ol Core

The quinoxaline (B1680401) ring is an electron-deficient N-heterocycle, which significantly influences its reactivity. The presence of the hydroxyl group at the C-2 position introduces further complexity, most notably through tautomerism.

Tautomerism Studies: Keto-Enol Equilibrium (Quinoxalin-2-ol vs. Quinoxalin-2(1H)-one)

Quinoxalin-2-ol derivatives exist in a dynamic equilibrium between two tautomeric forms: the enol-imine (quinoxalin-2-ol) and the keto-amine (quinoxalin-2(1H)-one). This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of double bonds. libretexts.orgchemistrysteps.com The equilibrium position is influenced by factors such as substitution, solvent, and electronic effects. masterorganicchemistry.com

For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium due to the greater strength of the C=O double bond compared to the C=C double bond. khanacademy.org However, in heterocyclic systems like quinoxalines, the stability of the tautomers is also critically dependent on aromaticity. masterorganicchemistry.com

Computational studies, such as those using Density Functional Theory (DFT), on related benzo[f]quinoxaline (B1213846) systems have shown that the enol-imine tautomer can be the more stable form. scielo.br The preference for the enol form in these cases is attributed to the enhanced aromatic character of the entire ring system in this configuration. scielo.br For 6-tert-Butyl-quinoxalin-2-ol, the equilibrium would lie between the aromatic alcohol form and the non-aromatic (in the pyrazine (B50134) ring) amide form. The significant energy penalty associated with disrupting the aromaticity of the heterocyclic core suggests that the enol-imine tautomer, this compound, is the predominant species under most conditions.

Fig. 1: Keto-Enol Tautomerism in this compound
Chemical structures showing the equilibrium between the enol form (this compound) and the keto form (6-tert-Butyl-quinoxalin-2(1H)-one).
Tautomer FormKey Structural FeaturesRelative Stability Driver
Enol-imine (Quinoxalin-2-ol)-OH group, Aromatic pyrazine ringEnhanced aromaticity of the bicyclic system scielo.br
Keto-amine (Quinoxalin-2(1H)-one)C=O group, -NH group, Non-aromatic pyrazine ringStronger C=O bond

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring.

In this compound, the benzene (B151609) portion of the molecule is subject to the directing effects of two key groups: the hydroxyl (-OH) group (in the enol tautomer) or amide group (in the keto tautomer) and the tert-butyl group.

Hydroxyl/Amide Group: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Similarly, the nitrogen atom in the keto-amine tautomer also directs ortho and para.

tert-Butyl Group: As an alkyl group, the tert-butyl substituent is a weak activating group and an ortho, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.comucla.edu

The combined effect of these groups strongly activates the benzene ring for electrophilic attack at the positions ortho and para to the hydroxyl/amide group (C-5 and C-7). However, the bulky nature of the tert-butyl group at C-6 creates significant steric hindrance, which can impede attack at the adjacent C-5 and C-7 positions. msu.eduucalgary.ca

Table 1: Predicted Regioselectivity of EAS on this compound
Position on Benzene RingElectronic Effect (Activation)Steric Effect (Hindrance)Predicted Reactivity
C-5Activated (ortho to -OH directing influence)Hindered (adjacent to tert-butyl)Low
C-7Activated (para to -OH directing influence)Hindered (adjacent to tert-butyl)Low
C-8ActivatedAccessibleHigh

Nucleophilic Substitution Reactions at C-2 (e.g., replacement of -OH)

The direct replacement of the hydroxyl group at the C-2 position by a nucleophile is challenging because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. For a substitution reaction to occur, the -OH group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions to form an oxonium ion (-OH₂⁺) or by conversion to an ester, such as a tosylate or mesylate, which are excellent leaving groups.

Once activated, the C-2 position can be attacked by various nucleophiles. Studies on other 2-substituted quinoxalines have demonstrated that nucleophilic substitution is a viable method for introducing new functional groups. nih.gov For example, reacting 2-phenylquinoxaline (B188063) with organolithium reagents can lead to substitution at the C-3 position, but the principles are relevant. nih.gov The success of these reactions often depends on the strength of the nucleophile and the nature of the existing substituent. nih.gov Strong nucleophiles, such as organometallic reagents or anions of active methylene (B1212753) compounds, would likely be required to achieve substitution at the C-2 position of an activated this compound derivative.

Transformations Involving the tert-Butyl Substituent

The tert-butyl group is generally considered to be robust and non-reactive. Its primary influence on the molecule is through its steric bulk and electronic properties.

Stability and Steric Hindrance Effects of the tert-Butyl Group

The tert-butyl group is a large, sterically demanding substituent. Its presence at the C-6 position of the quinoxaline ring imparts significant steric congestion. nih.gov This steric hindrance has several consequences:

Reaction Shielding: As discussed in the context of EAS, the tert-butyl group can physically block or hinder the approach of reagents to the neighboring C-5 and C-7 positions. youtube.com

Conformational Rigidity: The bulky group can restrict the rotation of adjacent bonds and lock the molecule into a more rigid conformation, which can influence its interaction with other molecules. nih.gov

Chemical Stability: The tert-butyl group is highly stable due to the strong C-C single bonds and the absence of α-hydrogens that could participate in many common side-chain reactions.

This stability is a key reason for its frequent use in medicinal chemistry, where it can serve as a metabolically stable anchor or a group that occupies a specific hydrophobic pocket in a receptor. nih.gov

Reactions Involving the tert-Butyl Group (e.g., potential for oxidation or fragmentation)

Despite its general stability, the tert-butyl group can undergo specific transformations under certain conditions.

Oxidation: Direct oxidation of the tert-butyl group is difficult because it lacks benzylic hydrogens, which are typically the site of oxidative attack in alkylarenes. pressbooks.pub Standard oxidizing agents like potassium permanganate (B83412) or chromic acid are generally ineffective. However, recent advances have shown that directed catalytic hydroxylation of the sterically congested primary C-H bonds within a tert-butyl group is possible using specialized manganese-based catalysts, effectively converting the group into a functional handle. nih.gov

Fragmentation: The tert-butyl group is prone to fragmentation under high-energy conditions, such as those found in mass spectrometry. Upon ionization, cleavage of the bond connecting the tert-butyl group to the aromatic ring is a common fragmentation pathway. pearson.com This is because it leads to the formation of a highly stable tert-butyl carbocation ((CH₃)₃C⁺). This characteristic fragmentation pattern can be a useful tool in the structural elucidation of molecules containing this moiety. nih.govlibretexts.org Photodissociation studies on related tert-butyl-containing radicals have also shown fragmentation pathways. nih.gov

Metal-Catalyzed Reactions and Ligand Design with Quinoxalin-2-ol Derivatives

The quinoxalin-2-ol scaffold, and its tautomeric quinoxalin-2(1H)-one form, possesses multiple coordination sites—specifically the heterocyclic nitrogen atoms and the exocyclic oxygen atom. This structural feature makes it a versatile ligand for coordinating with various transition metals, paving the way for applications in catalysis and materials science.

Quinoxaline-based ligands are utilized in a range of metal-catalyzed reactions due to their ability to form stable complexes with transition metals. ijfans.org The nitrogen atoms within the pyrazine ring and the keto-oxygen of the quinoxalin-2(1H)-one tautomer can act as donor sites, stabilizing the metal center and modulating its catalytic activity. researchgate.net

In the context of allylic oxidation, a crucial transformation in organic synthesis, transition metal catalysts facilitate the selective oxidation of an allylic C-H bond. While direct examples of this compound being used in allylic oxidation are not prominent in the literature, the structural features of its metal complexes are conducive to such catalytic activity. A hypothetical catalytic cycle could involve the coordination of a palladium(II) center to a quinoxalin-2-ol ligand. This complex could then interact with an alkene, leading to the cleavage of an allylic C-H bond and the formation of a π-allyl palladium intermediate. Subsequent nucleophilic attack and regeneration of the catalyst would yield the oxidized product. The ligand's role would be to stabilize the palladium center throughout this process and influence the reaction's selectivity and efficiency. This potential application is analogous to established catalytic systems where N,O-bidentate ligands support palladium-catalyzed allylic oxidations. rsc.org

The coordination chemistry of quinoxalin-2-one derivatives is well-documented, with the scaffold acting as a versatile ligand for a variety of transition metal ions. The molecule can coordinate as a neutral ligand or, upon deprotonation of the N-H bond in the quinoxalin-2(1H)-one tautomer, as an anionic ligand. Coordination typically occurs through the heterocyclic nitrogen and/or the exocyclic carbonyl oxygen.

Studies on ligands such as 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one have demonstrated their ability to form stable complexes with metals including Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Characterization of these complexes using elemental analysis, spectral data, and magnetic moments has often indicated the formation of octahedral geometries. researchgate.net Similarly, other quinoxaline-based Schiff base ligands have been shown to form stable, often octahedral, complexes with Co(II), Ni(II), and Zn(II), while Cu(II) can form distorted octahedral geometries. nih.gov The specific coordination mode and resulting geometry are influenced by the metal ion, the substituents on the quinoxaline ring, and the reaction conditions. For instance, the crystal structure of a Cu(II) complex with quinoxaline itself shows the ligand acting in a bidentate bridging fashion to create a 1-D polymer chain with a distorted square planar geometry around the copper center. isca.me

The table below summarizes the observed coordination behavior of a representative quinoxalin-2(1H)-one derivative with various transition metals.

Metal IonCoordination ModeProposed GeometryCharacterization MethodsReference
Mn(II)Bidentate (N, O)OctahedralElemental Analysis, IR, Magnetic Moment, Thermal Analysis researchgate.net
Fe(III)Bidentate (N, O)OctahedralElemental Analysis, IR, Magnetic Moment, Thermal Analysis researchgate.net
Co(II)Bidentate (N, O)OctahedralElemental Analysis, IR, Magnetic Moment, Thermal Analysis researchgate.net
Ni(II)Bidentate (N, O)OctahedralElemental Analysis, IR, Magnetic Moment, Thermal Analysis researchgate.net
Cu(II)Bidentate (N, O)Distorted OctahedralElemental Analysis, IR, Magnetic Moment, Thermal Analysis nih.gov
Zn(II)Bidentate (N, O)OctahedralElemental Analysis, IR, Magnetic Moment, Thermal Analysis researchgate.netnih.gov

Spectroscopic and Structural Characterization Methodologies for 6 Tert Butyl Quinoxalin 2 Ol

Advanced Spectroscopic Techniques for Elucidaion

Spectroscopic methods provide detailed information regarding the connectivity of atoms, the functional groups present, and the electronic environment within the 6-tert-Butyl-quinoxalin-2-ol molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical deuterated solvent like DMSO-d₆, the spectrum of a related compound, quinoxalin-2(1H)-one, shows characteristic signals for the aromatic protons and the N-H proton. For this compound, the spectrum is expected to display distinct signals for the protons on the quinoxalinone core and the tert-butyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region (around δ 1.3 ppm). The N-H proton of the lactam ring is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum of this compound would be expected to show signals for the two carbons of the tert-butyl group (a quaternary carbon and a methyl carbon), the carbons of the quinoxaline (B1680401) ring system, and the carbonyl carbon. The carbonyl carbon (C=O) is typically observed in the highly deshielded region of the spectrum (δ 150-160 ppm). The aromatic and heterocyclic carbons will resonate in the δ 110-150 ppm range. The quaternary and methyl carbons of the tert-butyl group are expected around δ 35 and δ 31 ppm, respectively, based on data from the analogous 6-(tert-Butyl)-4-phenylquinoline rsc.org.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive structural assignments.

COSY: This experiment would reveal the coupling network between protons, helping to assign the positions of substituents on the aromatic ring by identifying adjacent protons.

HSQC: This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~155
Aromatic CH7.0 - 8.0115 - 140
C-NH-~145
C-tert-Butyl-~149
Quaternary C (tert-Butyl)-~35
CH₃ (tert-Butyl)~1.3 (s, 9H)~31
NH>10 (br s, 1H)-

Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Data is extrapolated from quinoxalin-2-one and 6-(tert-Butyl)-4-phenylquinoline.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound can be measured with a high degree of accuracy (typically to within 5 ppm).

For this compound (C₁₂H₁₄N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the proposed molecular formula, distinguishing it from other potential structures with the same nominal mass. For instance, the HRMS data for a related compound, 6-(tert-Butyl)-4-phenylquinoline, shows the calculated and found masses for the [M+H]⁺ ion, confirming its molecular formula rsc.org.

Table 2: Theoretical HRMS Data for this compound

Molecular Formula Ion Type Calculated Exact Mass
C₁₂H₁₄N₂O[M+H]⁺203.1184
C₁₂H₁₄N₂O[M+Na]⁺225.1004
C₁₂H₁₄N₂O[M-H]⁻201.1028

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

Infrared Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. The N-H stretching vibration is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the alkyl group will be present in the fingerprint region (below 1500 cm⁻¹). For quinoxalin-2(1H)one derivatives, characteristic bands for C=N and C=C stretching are also observed in the 1400-1620 cm⁻¹ region nih.gov.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are often strong in the Raman spectrum. The symmetric vibrations of the tert-butyl group would also be expected to produce characteristic Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Intensity
N-HStretching3200-3400 (broad)Weak
Aromatic C-HStretching> 3000Medium
Aliphatic C-HStretching< 3000Medium-Strong
C=OStretching1650-1680Medium
C=N / C=CStretching1400-1620Strong

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound, like other quinoxalin-2-one derivatives, is expected to exhibit absorption bands corresponding to π→π* and n→π* transitions. Studies on similar 2(1H)-quinoxalin-2-one derivatives show strong absorption peaks around 327 nm and 340 nm, with a weaker peak around 280 nm nih.gov. The absorptions around 280 nm and 327 nm are attributed to π→π* transitions within the aromatic system, while the longer wavelength absorption around 340 nm is likely due to a combination of n→π* and π→π* transitions nih.gov. The tert-butyl group, being an auxochrome, may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalin-2-one.

Table 4: Typical UV-Vis Absorption Data for Quinoxalin-2-one Derivatives

Wavelength (λmax) Type of Transition Typical Molar Absorptivity (ε)
~280 nmπ→πHigh
~327 nmπ→πHigh
~340 nmn→π* and π→π*Lower

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. This technique would also elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

For quinoxalin-2-one and its derivatives, an important structural aspect that can be confirmed by X-ray crystallography is the tautomeric form present in the solid state. These compounds can exist in either the lactam (keto) or lactim (enol) form. Crystallographic studies on similar quinolin-2-one systems have shown the prevalence of the keto tautomer, which engages in hydrogen bonding bohrium.com. It is expected that this compound would also crystallize in the lactam form, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor, likely forming dimeric or polymeric structures in the solid state. The analysis would also confirm the geometry of the quinoxaline ring system and the orientation of the tert-butyl group.

Table 5: Expected Crystallographic Parameters and Structural Features for this compound

Parameter Expected Observation
Tautomeric FormLactam (keto) form
Hydrogen BondingIntermolecular N-H···O=C hydrogen bonds
Crystal PackingFormation of dimers or polymeric chains
Ring GeometryPlanar or near-planar quinoxalinone ring system
Tert-butyl GroupTetrahedral geometry with typical C-C bond lengths

Theoretical and Computational Chemistry Investigations of 6 Tert Butyl Quinoxalin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic distribution, and energy levels with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to quinoxaline (B1680401) derivatives to determine their optimized molecular structures and electronic properties. researchgate.netiiste.org The B3LYP (Becke's three-parameter and Lee–Yang–Parr) hybrid functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), is commonly employed for these calculations. researchgate.netnih.gov

These studies begin by performing a full geometry optimization of the molecule, which calculates the lowest energy arrangement of its atoms. nih.gov The results provide precise information on bond lengths, bond angles, and dihedral angles. For quinoxalinone systems, DFT calculations accurately reproduce structural parameters that are in good agreement with experimental data, such as those obtained from X-ray crystallography. nih.govresearchgate.net This optimized geometry is crucial as it forms the basis for calculating other properties, including electronic charge distribution, dipole moment, and molecular orbitals. researchgate.net

Table 1: Predicted Geometrical Parameters for a Quinoxalinone Ring System using DFT (B3LYP Method)
ParameterTypical Calculated Value (Å or °)Significance
C=O Bond Length~1.22 ÅIndicates the double bond character of the carbonyl group.
C-N Bond Length (Amide)~1.37 ÅReflects partial double bond character due to resonance.
C=C Bond Length (Aromatic)~1.39 - 1.42 ÅTypical values for aromatic carbon-carbon bonds.
C-N-C Bond Angle~120°Consistent with sp² hybridization of the nitrogen atom.
Ring PlanarityNear 0° (Dihedral)The bicyclic quinoxalinone core is largely planar.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. nih.gov For quinoxaline derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their electron density distributions. researchgate.net This analysis helps predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Properties and Chemical Reactivity Descriptors
ParameterFormulaInterpretation
HOMO Energy (EHOMO)-Related to the ionization potential; ability to donate an electron.
LUMO Energy (ELUMO)-Related to the electron affinity; ability to accept an electron.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. Soft molecules have a small gap. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates higher reactivity.

Computational methods are invaluable for interpreting and predicting spectroscopic data. DFT calculations can simulate various types of spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.com

Vibrational Spectra (IR/Raman): By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to specific molecular motions (stretching, bending) can be determined. scispace.com These calculated frequencies are often scaled by a factor (e.g., 0.9679) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. scispace.com This allows for precise assignment of observed spectral bands to specific functional groups, such as the C=O stretch in the quinoxalinone ring. scispace.com

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. scispace.com For quinoxalinones, TD-DFT can identify key electronic transitions, such as n→π* or π→π*, and predict how they are affected by the molecular structure and solvent. scispace.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scispace.com These theoretical predictions are highly useful for assigning signals in experimental NMR spectra and confirming the chemical structure of the compound. scispace.com

Conformational Analysis and Tautomeric Preference Studies

Molecules like 6-tert-Butyl-quinoxalin-2-ol can exist in different forms, including various conformations and tautomers. Computational chemistry is essential for evaluating the relative stabilities of these forms and understanding the factors that govern their equilibrium.

Quinoxalin-2-ol can exhibit keto-enol tautomerism, existing in equilibrium between the lactam (keto) form (quinoxalin-2-one) and the lactim (enol) form (quinoxalin-2-ol). The position of this equilibrium is highly sensitive to the surrounding environment, particularly the solvent.

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on molecular properties. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular energies in different environments (e.g., gas phase vs. ethanol). nih.gov Studies on similar heterocyclic systems have shown that polar solvents tend to stabilize the more polar tautomer. For the quinoxalinone system, the lactam form is generally more polar and is therefore expected to be favored in polar solvents due to stronger dipole-dipole interactions and hydrogen bonding with solvent molecules. DFT calculations can quantify this stabilization, predicting the relative energies and equilibrium constants of the tautomers in various solvents. nih.gov

The stability of a particular conformation is determined by a complex interplay of intramolecular interactions. The bulky tert-butyl group at the 6-position introduces significant stereoelectronic effects. Its size can influence the orientation of neighboring groups and may cause minor distortions in the planarity of the quinoxaline ring system to alleviate steric strain.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For the synthesis of quinoxaline derivatives, these methods can be used to map out reaction pathways, identify intermediates, and determine the energetic feasibility of proposed mechanisms.

Transition State Characterization for Key Synthetic Steps

The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com While numerous synthetic protocols exist, including transition-metal-free and catalyst-free methods, computational studies are essential for precisely characterizing the transition states of these reactions. nih.govrsc.org

Transition state calculations allow chemists to visualize the geometry of the highest-energy point along the reaction coordinate and to calculate its energy. This information is crucial for understanding the kinetics of a reaction. For instance, in the cyclization step to form the quinoxaline ring, computational models can determine the exact bond-forming and bond-breaking processes, providing a detailed atomistic picture of this critical transformation. Although specific data for this compound is not available, these methods are broadly applicable to its synthesis.

Understanding Catalytic Cycles and Energy Barriers (e.g., H-atom abstraction)

Many synthetic routes for quinoxaline derivatives employ catalysts to improve efficiency and yield. mtieat.orgchim.it Computational chemistry is instrumental in elucidating the complete catalytic cycle. This involves calculating the energy of all intermediates and transition states, thereby creating a full energy profile for the reaction.

A key mechanistic step in the functionalization of some heterocyclic compounds is hydrogen atom transfer (HAT). mdpi.com In the context of quinoxalin-2(1H)-one chemistry, proposed mechanisms for C-H functionalization sometimes involve HAT processes. mdpi.com Computational modeling can calculate the energy barriers associated with such steps. For example, in a proposed visible-light-driven reaction, a hydrogen atom abstraction occurs between a reaction intermediate and an oxygen radical to yield the final product. mdpi.com Calculating the activation energy for this HAT step helps to validate the proposed mechanism and understand the factors controlling reaction selectivity.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of molecules over time, providing insights into their dynamic behavior, conformational flexibility, and interactions with their environment. While specific MD studies on this compound are not documented, the methodology has been applied extensively to other quinoxaline derivatives to explore their interactions with biological targets. utrgv.edunih.govdoaj.orgrsc.org

These simulations can reveal how a quinoxaline derivative fits into the binding pocket of a protein, identify key amino acid residues involved in the interaction, and estimate the stability of the resulting complex. nih.govtandfonline.com For example, MD simulations performed on novel 2-piperazinyl quinoxaline derivatives suggested they could be effectively wrapped in the catalytic cavity of the c-Kit tyrosine kinase receptor, a target in cancer therapy. rsc.org Similarly, simulations have been used to calculate the binding free energies for quinoxaline-based compounds with targets like E. coli beta-Ketoacyl-acyl carrier protein synthase III, providing a rationale for their antimicrobial activity. doaj.org Such approaches could theoretically be used to study how this compound interacts with various solvents, revealing information about its solubility and local solvent structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Trends

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or chemical properties. By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules.

Several studies have developed robust 3D-QSAR models for various series of quinoxaline derivatives to identify the structural features essential for their biological activity. nih.govtandfonline.com For instance, a combined 3D-QSAR, molecular docking, and molecular dynamics study was conducted on a series of quinoxaline derivatives to identify novel inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer treatment. nih.gov The resulting models provided contour maps that offered insights into the structural requirements for substituents on the quinoxaline core to enhance inhibitory activity. nih.gov Another QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that cytotoxic potency could be increased by incorporating cyclic substituents or those with primary carbon atoms. researchgate.net

These models are built using statistical methods to correlate calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activities. The predictive power of these models is rigorously validated before they are used to guide the design of new compounds.

Table 1: Examples of QSAR Model Statistics for Quinoxaline Derivatives

Model TypeTargetR² (Correlation Coefficient)Q² (Cross-validated R²)R²_pred (Predictive R²)Reference
CoMFAVEGFR-2N/A0.6630.6126 nih.gov
CoMSIAVEGFR-2N/A0.6310.6974 nih.gov
Atom-based 3D-QSARALR2Excellent Statistical MeasuresExcellent Statistical MeasuresN/A tandfonline.com

Q & A

Q. What are the common synthetic routes for 6-tert-Butyl-quinoxalin-2-ol, and what reaction conditions are critical for yield optimization?

Synthesis typically involves cyclization of 1,2-diamines with 1,2-diketones or glyoxal derivatives. For example, reacting tert-butyl-substituted diaminobenzene with glyoxal in acidic conditions (e.g., acetic acid) under reflux can yield the quinoxaline backbone . Key parameters include solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–120°C), and catalyst selection (acid catalysts like H₂SO₄ or Lewis acids). Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reactants .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for verifying tert-butyl group placement (δ ~1.3 ppm for C(CH₃)₃ in ¹H NMR) and hydroxyl proton identification (δ ~10–12 ppm). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while FT-IR identifies the hydroxyl stretch (~3200–3500 cm⁻¹) and quinoxaline ring vibrations .

Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?

The compound’s lipophilicity (logP ~2.5–3.0) is influenced by the tert-butyl group, making it soluble in organic solvents like DCM or ethyl acetate. Its melting point (estimated 150–170°C) and stability under inert atmospheres are critical for storage. Decomposition risks arise under strong oxidizing conditions or prolonged exposure to light .

Q. How should researchers safely handle and store this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous organic waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., hydroxyl group for hydrogen bonding, quinoxaline nitrogen for coordination). These studies guide catalyst design for cross-coupling reactions or regioselective substitutions. Software like Gaussian or ORCA is used with basis sets (e.g., B3LYP/6-31G*) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Contradictions (e.g., variable NMR shifts) may arise from impurities or tautomerism. Solutions include:

  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • Variable-temperature NMR to detect tautomeric equilibria.
  • X-ray crystallography for definitive structural confirmation .

Q. How does the tert-butyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

The tert-butyl group enhances metabolic stability by sterically shielding the quinoxaline core from enzymatic degradation. In antimicrobial assays, this substitution improves membrane permeability, increasing MIC values against Gram-positive bacteria. SAR studies require comparative assays with analogs lacking the tert-butyl group .

Q. What advanced analytical techniques quantify this compound in complex matrices (e.g., biological samples)?

LC-MS/MS with reverse-phase columns (C18) and MRM (multiple reaction monitoring) modes achieves detection limits <1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects. Validation follows ICH guidelines for linearity, precision, and recovery .

Q. How can reaction kinetics studies optimize catalytic asymmetric synthesis of this compound?

Kinetic profiling (e.g., via in situ IR or HPLC) identifies rate-limiting steps, such as imine formation during cyclization. Asymmetric induction using chiral catalysts (e.g., BINOL-derived phosphoric acids) improves enantiomeric excess (ee). DOE (Design of Experiments) models optimize parameters like catalyst loading (5–10 mol%) and temperature .

Q. What methodologies assess the environmental impact of this compound degradation byproducts?

OECD guideline tests (e.g., 301F for ready biodegradability) evaluate persistence. LC-QTOF-MS identifies transformation products, while QSAR models predict ecotoxicity (e.g., LC50 for aquatic organisms). Soil adsorption studies (Kₒc values) assess mobility .

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